molecular formula C8H8ClNO B3033730 7-Aminobenzofuran hydrochloride CAS No. 115464-83-0

7-Aminobenzofuran hydrochloride

Cat. No.: B3033730
CAS No.: 115464-83-0
M. Wt: 169.61 g/mol
InChI Key: BZHBEKCXIYCPPW-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Core in Chemical Biology and Medicinal Chemistry

The benzofuran scaffold, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in the fields of chemical biology and medicinal chemistry. Current time information in Bangalore, IN.rsc.org This structural motif is prevalent in a wide array of biologically active natural products and has been successfully integrated into a variety of synthetic materials and clinically approved drugs. nih.govnih.gov The versatility and unique physicochemical properties of the benzofuran ring system make it an attractive target for the development of new therapeutic agents. rsc.org

The significance of the benzofuran core is underscored by its presence in well-established pharmaceuticals. For instance, amiodarone (B1667116), a potent antiarrhythmic drug, features a benzofuran structure. rsc.orgnih.gov Similarly, psoralen (B192213) and its derivatives, used in the treatment of skin conditions like psoriasis, are furocoumarins, which contain a benzofuran-related scaffold. nih.gov The inherent bioactivity of this core structure has spurred extensive research into the synthesis of novel benzofuran derivatives with tailored pharmacological profiles. nih.gov The ability to introduce a wide range of substituents at various positions on the benzofuran ring allows for the fine-tuning of its biological activity, making it a highly adaptable framework for drug design. nih.gov

Overview of Diverse Biological Activities of Benzofuran Derivatives

Benzofuran derivatives have been shown to exhibit a remarkable spectrum of biological activities, positioning them as valuable leads in the development of treatments for a multitude of diseases. nih.govrsc.org The pharmacological potential of these compounds is broad, with research demonstrating significant efficacy in several key areas:

Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of benzofuran derivatives against various cancer cell lines. nih.govnih.gov For example, certain halogenated derivatives of benzofuran have shown remarkable activity against leukemia and breast cancer cells. nih.govnih.gov The introduction of specific substituents on the benzofuran ring can enhance their anticancer properties, with some compounds demonstrating inhibitory concentrations (IC50) in the micromolar and even nanomolar range. nih.gov

Antimicrobial and Antifungal Activity: The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzofuran derivatives have shown promise in this area, with various synthesized compounds exhibiting potent activity against a range of bacteria and fungi. nih.govnih.gov

Anti-inflammatory and Analgesic Effects: The anti-inflammatory and pain-relieving properties of benzofuran derivatives have also been a subject of investigation, suggesting their potential use in treating inflammatory disorders. nih.gov

Antiviral and Antioxidant Properties: Research has also uncovered the antiviral and antioxidant capabilities of certain benzofuran compounds, further broadening their therapeutic potential. rsc.orgrsc.org

The following table summarizes the biological activities of selected benzofuran derivatives as reported in recent research:

Positioning of 7-Aminobenzofuran (B1280361) Hydrochloride within Benzofuran Research

While the broader family of benzofuran derivatives has been extensively studied, specific isomers and their salts, such as 7-Aminobenzofuran hydrochloride, represent a more focused area of research. The "amino" functional group is of particular interest in medicinal chemistry as it provides a key site for further chemical modification, allowing for the synthesis of a diverse library of compounds. The hydrochloride salt form is commonly employed for amine-containing compounds to enhance their stability and solubility, which is crucial for their use in research and development.

Although direct studies on the biological activity of this compound are not widely published, its significance can be inferred from its role as a chemical building block. The synthesis of various aminobenzofurans, including 2-amino and 3-amino derivatives, is an active area of research, with these compounds serving as precursors for more complex molecules with potential therapeutic applications. nih.govnih.gov For instance, novel 3-aminobenzofuran derivatives have been synthesized and evaluated as multifunctional agents for the treatment of Alzheimer's disease. nih.gov

The strategic placement of the amino group at the 7-position of the benzofuran ring offers a unique point of attachment for the construction of novel molecular architectures. This positions this compound as a valuable intermediate for medicinal chemists seeking to explore new chemical space around the benzofuran scaffold. Its utility lies in its potential to be elaborated into a wide range of derivatives with tailored biological activities, contributing to the ongoing discovery of new and effective therapeutic agents. The development of synthetic routes to access such building blocks is a critical aspect of medicinal chemistry, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-5H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHBEKCXIYCPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)OC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115464-83-0
Record name 1-benzofuran-7-amine hydrochloride
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Structure Activity Relationship Sar and Structural Modifications of 7 Aminobenzofuran Derivatives

General Principles of Benzofuran (B130515) SAR in Pharmacological Contexts

The benzofuran nucleus serves as a versatile scaffold in drug design, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comrsc.orgnih.govrsc.org The biological potential of these compounds is often dictated by the substitutions at various positions of the benzofuran ring. mdpi.comnih.gov

Key determinants of activity include:

Substitution at C-2 and C-3 positions: Modifications at these positions on the furan (B31954) ring are crucial for the cytotoxic activity of many benzofuran derivatives. mdpi.com For instance, the introduction of aryl groups or heterocyclic rings at the C-2 position has been a common strategy in the design of potent anticancer agents. nih.gov

Halogenation: The incorporation of halogen atoms, such as bromine or fluorine, can significantly enhance biological activity. nih.govnih.gov The position of the halogen is a critical factor, with substitutions at specific sites leading to increased potency. nih.gov For example, a bromine atom at the C-5 position of the benzofuran ring has been shown to impart significant biological activity. nih.gov

Positional and Substituent Effects on the Biological Activity of Aminobenzofurans

The position of the amino group on the benzofuran scaffold is a critical determinant of its biological activity. researchgate.net While various aminobenzofuran isomers exist, the 7-amino derivatives have been of particular interest in the development of certain classes of kinase inhibitors.

Studies have shown that the nature of the substituent on the amino group, as well as other positions of the benzofuran ring, can fine-tune the biological activity. For example, in a series of benzofuran-appended 4-aminoquinazoline hybrids, the substituents on the aryl group at the C-2 position of the benzofuran ring played a significant role in their cytotoxic and EGFR-TK inhibitory activities. nih.govtandfonline.com

Design and Synthesis of Hybrid Structures Incorporating 7-Aminobenzofuran (B1280361) Moieties

A prominent strategy in medicinal chemistry is the creation of hybrid molecules that combine the structural features of different pharmacophores to enhance activity and selectivity. researchgate.netnih.gov 7-Aminobenzofuran has been utilized as a key building block in the synthesis of such hybrids.

A number of studies have focused on the synthesis of hybrids combining the 7-aminobenzofuran scaffold with a 4-aminoquinazoline core, a known pharmacophore for EGFR-TK inhibitors. nih.govresearchgate.netnih.gov These hybrids are designed to mimic the binding mode of established EGFR-TK inhibitors like Gefitinib. nih.gov

In one study, a series of 2-arylbenzo[b]furan-appended 4-aminoquinazoline hybrids were synthesized and evaluated for their anticancer activity. nih.govtandfonline.comnih.gov The synthesis involved the condensation of 7-aminobenzofuran derivatives with substituted 4-chloroquinazolines. researchgate.net

Table 1: EGFR-TK Inhibitory Activity of Selected Benzofuran-Aminoquinazoline Hybrids

CompoundRIC₅₀ (nM) for EGFR-TK
10d 4-fluorophenyl29.3
10e 4-chlorophenyl31.1
Gefitinib -33.1

Data sourced from a study on benzofuran-appended 4-aminoquinazoline hybrids. nih.govnih.gov

The results indicated that compounds with specific substitutions on the 2-aryl group, such as a 4-fluorophenyl or 4-chlorophenyl group, exhibited potent inhibitory activity against EGFR-TK, comparable to the standard drug Gefitinib. nih.govnih.gov Molecular docking studies suggested that these hybrids bind to the ATP-binding site of the EGFR, similar to other quinazoline-based inhibitors. nih.govnih.gov

The fusion of pyridine (B92270) and benzofuran rings has emerged as a promising strategy in the development of new therapeutic agents. researchgate.net Pyridine and its derivatives are known to possess a wide range of biological activities, including anticancer effects. rsc.orgnih.gov The combination of these two heterocyclic systems can lead to novel compounds with enhanced pharmacological profiles. researchgate.net While specific examples focusing on 7-aminobenzofuran-pyridine hybrids are less common in the provided search results, the general principle of creating such hybrids holds significant potential. The synthesis of these hybrids often involves multi-step reactions to construct the fused ring system. researchgate.net

Chalcones, characterized by an α,β-unsaturated carbonyl system, are another important class of compounds with diverse biological activities, including anticancer properties. nih.govresearchgate.netdergipark.org.tr The hybridization of the benzofuran scaffold with a chalcone (B49325) moiety has yielded derivatives with significant cytotoxic and enzyme inhibitory activities. nih.govnih.govrsc.org

The synthesis of these hybrids typically involves a Claisen-Schmidt condensation reaction between a substituted benzofuran-aldehyde or -ketone and an appropriate acetophenone (B1666503) or benzaldehyde. nih.govdergipark.org.truobaghdad.edu.iq

Table 2: Cytotoxic Activity of Selected Benzofuran-Chalcone Derivatives

CompoundRCell LineIC₅₀ (µM)
4g 4-fluorophenylHeLa5.61
4g 4-fluorophenylHCC18065.93
5c -VEGFR-21.07 (nM)

Data sourced from studies on benzofuran-based chalcone derivatives. nih.govnih.gov

In one study, a series of benzofuran-chalcone derivatives were synthesized and evaluated for their anti-tumor activity. nih.gov Compound 4g , for instance, showed potent cytotoxic activity against HeLa and HCC1806 cancer cell lines. nih.gov Another study reported a benzofuran-chalcone derivative, 5c , as a potent VEGFR-2 inhibitor with an IC₅₀ value in the nanomolar range. nih.gov

Importance of Amino Group Position on Benzofuran Scaffold for Activity

The position of the amino group on the benzofuran ring is a critical factor influencing the biological activity of its derivatives. researchgate.net The specific placement of the amino group at the C-7 position in 7-aminobenzofuran is crucial for its role as a key intermediate in the synthesis of certain targeted therapies. This positioning allows for the appropriate orientation of the molecule within the binding site of its target enzyme, such as EGFR-TK. nih.govresearchgate.net

The strategic placement of the amino group facilitates the formation of essential hydrogen bonds and other interactions with the amino acid residues of the target protein, which is a fundamental principle in rational drug design. The development of potent and selective inhibitors often relies on the precise positioning of key functional groups like the amino group to maximize binding affinity and efficacy.

7-Aminobenzofuran hydrochloride and its derivatives represent a significant area of research in medicinal chemistry. The structure-activity relationship studies of these compounds have provided valuable insights into the design of novel therapeutic agents. The strategic modification of the benzofuran scaffold, particularly through the creation of hybrid structures with other pharmacologically active moieties like quinazolines and chalcones, has led to the discovery of potent enzyme inhibitors and cytotoxic agents. The position of the amino group at the C-7 position has been shown to be critical for the desired biological activity in several classes of compounds. Further exploration of the chemical space around the 7-aminobenzofuran scaffold holds promise for the development of new and effective drugs for a variety of diseases.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzofuran (B130515) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are utilized to determine optimized molecular structures, vibrational frequencies, and electronic properties. dntb.gov.uaresearchgate.netresearchgate.net

Studies on related benzofuran structures have demonstrated a good correlation between theoretically calculated and experimentally determined structural parameters. physchemres.org For instance, the analysis of 7-methoxy-benzofuran-2-carboxylic acid, a related benzofuran derivative, using DFT with a B3LYP/6-311+(d,p) basis set, provided optimized geometries that were validated by experimental data. jetir.org Such calculations are crucial for understanding the foundational structural and electronic characteristics of the 7-Aminobenzofuran (B1280361) hydrochloride scaffold. researchgate.netresearchgate.net

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding and predicting the interaction of potential drug candidates with their biological targets.

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in tumor growth and progression when overexpressed. nih.gov Molecular docking studies are frequently employed to predict the binding of small molecules to the ATP-binding pocket of EGFR-TK. nih.gov For new benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives, docking simulations have been used to predict their binding modes within the EGFR-TK active site, suggesting that these compounds may act as inhibitors. nih.gov The process often involves docking the compounds into the crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) to analyze potential interactions. nih.govresearchgate.net These studies help in rationalizing the design of new EGFR-TK inhibitors. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Molecular docking studies are vital in identifying and optimizing cholinesterase inhibitors. researchgate.netnih.gov For various heterocyclic compounds, including those with triazole and benzimidazole (B57391) cores, docking simulations have been performed to elucidate their binding interactions with the active sites of both AChE and BChE. researchgate.netfao.org These computational models help to explain the observed inhibitory activities and guide the synthesis of more potent and selective inhibitors. researchgate.netnih.govresearchgate.net

Tubulin is a critical protein involved in microtubule formation, making it an important target for anticancer agents. researchgate.netnih.gov Molecular docking is used to investigate the binding of small molecules to the colchicine (B1669291) binding site at the interface of αβ-tubulin heterodimers. researchgate.netnih.gov For example, the binding of gloriosine (B193303) to the colchicine site of β-tubulin has been studied using in silico docking, showing significant overlap with the known inhibitor colchicine. researchgate.net Similarly, docking studies on other compounds help predict their potential to disrupt microtubule dynamics, a key mechanism for many antimitotic drugs. nih.govnih.gov

The versatility of the benzofuran scaffold allows for its investigation against a range of other biological targets. Computational methods, including molecular docking, are used to predict the binding affinity of novel compounds to various proteins implicated in disease. For instance, docking studies have been employed to explore the interactions of new derivatives with targets like phosphatidylinositol 3-kinase alpha (PI3Kalpha) and the signal transducer and activator of transcription 3 (STAT3), which are also significant in cancer research. nih.gov These predictive studies are essential for identifying new potential therapeutic applications for compounds like 7-Aminobenzofuran hydrochloride.

Prediction of Molecular Reactivity and Electronic Properties (HOMO/LUMO, NBO charges)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. ajchem-a.com The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap often suggests higher chemical reactivity and polarizability. jetir.orgmdpi.com

DFT calculations are used to determine these properties. For a novel benzofuran derivative, 7-methoxy-benzofuran-2-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.189 eV, indicating it to be a reactive molecule. jetir.org Natural Bond Orbital (NBO) analysis provides further details on charge distribution and intramolecular interactions. mdpi.comnih.gov These computational analyses help in predicting the sites within a molecule that are most susceptible to electrophilic or nucleophilic attack, offering valuable information for synthetic chemists and drug designers. nih.gov

Interactive Data Table: Computational Chemistry Parameters

ParameterDescriptionTypical Application
DFT Functional Approximations to the exchange-correlation energy in DFT.Calculating electronic structure and geometries. dntb.gov.ua
Basis Set A set of functions used to create the molecular orbitals.Defines the accuracy of the calculation. physchemres.org
Docking Score A value that predicts the binding affinity between a ligand and a receptor.Ranking potential drug candidates. nih.gov
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability. ajchem-a.comnih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability. ajchem-a.comnih.gov
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to chemical reactivity and stability. jetir.orgmdpi.com
NBO Charges Atomic charges calculated using the Natural Bond Orbital method.Understanding charge distribution in a molecule. mdpi.comnih.gov
Binding Energy The energy released when a ligand binds to a receptor.Quantifying the strength of molecular interactions. researchgate.net

In Silico Studies of Protein Binding (e.g., Serum Albumins)

The interaction of small molecules with plasma proteins, particularly serum albumins, is a critical determinant of their pharmacokinetic profile. Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. sigmaaldrich.com In silico molecular docking is a computational technique frequently employed to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a protein like HSA.

Computational docking simulations would typically involve preparing the three-dimensional structures of both this compound and HSA. The docking algorithm then explores various possible conformations and orientations of the ligand within the protein's binding pockets, calculating a binding energy or score for each pose. These scores provide an estimation of the binding affinity. The analysis would also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Hypothetical Docking Results of this compound with Human Serum Albumin:

Binding SitePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Sudlow's Site I-6.8Trp-214, Tyr-150, His-242
Sudlow's Site II-7.2Arg-410, Tyr-411, Ser-489

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available.

The amino group of this compound would likely participate in hydrogen bonding, while the benzofuran ring could engage in hydrophobic and π-π stacking interactions within the binding pockets of HSA. Understanding these interactions at a molecular level is crucial for predicting how the compound might be distributed and transported in the body.

Theoretical Mechanistic Studies of Chemical Reactions

Theoretical mechanistic studies employ quantum chemical calculations to elucidate the pathways and transition states of chemical reactions. These studies provide deep insights into reaction feasibility, kinetics, and the electronic changes that occur during a transformation. For this compound, such studies could explore its synthesis, degradation, or metabolic pathways.

While specific theoretical studies on the reaction mechanisms of this compound are not documented in the available literature, the reactivity of the benzofuran scaffold is well-established. Computational methods like Density Functional Theory (DFT) are powerful tools for investigating reaction mechanisms. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.

For instance, a theoretical study could investigate the mechanism of N-acylation of the 7-amino group, a common reaction for primary amines. The study would model the reaction pathway, calculate the activation energies, and provide a detailed picture of the bond-forming and bond-breaking processes. This information is invaluable for optimizing reaction conditions and understanding the intrinsic reactivity of the molecule.

Computational Analysis of Drug-like Properties

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. This assessment is often guided by a set of empirical rules and computational models that predict key physicochemical and pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).

One of the most widely used guidelines is Lipinski's Rule of Five, which identifies four simple physicochemical parameters associated with poor oral absorption or permeation. nih.gov These rules are based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.

A computational analysis of this compound can be performed to evaluate its compliance with Lipinski's Rule of Five and other drug-like properties.

Predicted Physicochemical Properties and Drug-Likeness of this compound:

PropertyPredicted Value (Illustrative)Lipinski's Rule of Five GuidelineCompliance
Molecular Weight ( g/mol )169.61< 500Yes
LogP (Octanol-water partition coefficient)1.85≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Overall Compliance No Violations

The predicted values in this table are illustrative and based on general computational models for similar structures, as specific experimental data for this compound is not available.

Based on this hypothetical analysis, this compound would be predicted to have favorable drug-like properties according to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. Further computational assessments could include predictions of properties like aqueous solubility, polar surface area (PSA), and the number of rotatable bonds, which also influence a compound's pharmacokinetic behavior.

Pharmacological and Biological Relevance of 7 Aminobenzofuran Derivatives Excluding Clinical Trials

Role as Enzyme Inhibitors

The structural framework of 7-aminobenzofuran (B1280361) derivatives makes them effective inhibitors of several key enzymes implicated in human diseases.

The Epidermal Growth Factor Receptor (EGFR) is a key member of the receptor tyrosine kinase family and a primary driver in non-small-cell lung cancer (NSCLC), making it a crucial therapeutic target. nih.gov Benzofuran-based derivatives have been designed and synthesized as potent EGFR inhibitors.

Novel benzofuran-indole hybrid scaffolds have yielded potent and selective EGFR inhibitors. nih.gov One such derivative, compound 8aa , demonstrated significant inhibitory effects not only against wild-type EGFR but also against the clinically relevant L858R/T790M double mutant, which is a common cause of resistance to therapy. nih.govacs.org In NSCLC cell lines (PC9 and A549), this compound effectively blocked the EGFR signaling pathway, which in turn inhibited cell viability and migration. nih.govacs.org

Similarly, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives incorporating the benzofuran (B130515) moiety were evaluated for their EGFR inhibitory potential. The most potent compounds from this series (5c, 5g, 5i, and 5j ) exhibited IC50 values ranging from 85 nM to 124 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). nih.gov Further investigation revealed that some of these compounds also act as dual inhibitors, targeting Cyclin-Dependent Kinase 2 (CDK2) in addition to EGFR. nih.gov

Another study focused on pyrimidine-furan derivatives, identifying compound R12 as particularly effective. It showed potent inhibition against wild-type EGFR and mutant variants, including the triple-mutant EGFRL858R/T790M/C797S. google.com

Table 1: EGFR-TK Inhibition by Benzofuran Derivatives

CompoundTarget EGFR VariantIC50 ValueSource(s)
8aa L858R/T790MSignificant Inhibition nih.govacs.org
5c EGFR85-124 nM nih.gov
5g EGFR85-124 nM nih.gov
5i EGFR85-124 nM nih.gov
5j EGFR85-124 nM nih.gov
R12 EGFRWT1.62 ± 0.15 µM google.com
R12 EGFRT790M0.49 ± 0.23 µM google.com
R12 EGFRL858R/T790M/C797S0.98 ± 0.02 µM google.com

Benzofuran derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. acs.orgrsc.org A novel series of 3-aminobenzofuran derivatives (5a-p ) were synthesized and showed potent inhibitory activity against both AChE and BuChE. acs.org

Within this series, compound 5f , which features a 2-fluorobenzyl moiety, was the most effective inhibitor. acs.org Kinetic studies revealed that compound 5f acts as a mixed-type inhibitor on AChE. acs.org The structure-activity relationship analysis indicated that substitutions on the benzofuran ring significantly influence potency. For instance, the unsubstituted derivative 5a was a potent AChE inhibitor (IC50 = 0.81 μM), while adding electron-donating groups like methyl or methoxy (B1213986) tended to decrease activity. acs.org

Other research has focused on creating hybrid molecules that link a benzofuran ring to an N-methyl-N-benzylamine group, which have also demonstrated cholinesterase inhibitory activity. rsc.org The design of benzofuran-triazole hybrids is another strategy being explored to enhance anti-AChE potential. youtube.com

Table 2: Cholinesterase Inhibition by 3-Aminobenzofuran Derivatives

CompoundTarget EnzymeIC50 Value (µM)Source(s)
5a AChE0.81 acs.org
5f AChE & BuChEMost potent of series acs.org
5a-p Series AChE0.64 to 81.06 acs.org

Benzofuran derivatives have shown notable antitubercular activity, although the mechanism is not consistently attributed to chorismate mutase inhibition. nih.gov Research into the antitubercular properties of benzofurans has identified various potential molecular targets in Mycobacterium tuberculosis.

In silico studies have suggested that benzofuran derivatives may act by inhibiting the NarL protein, which is part of a two-component signal transduction system in the bacterium. nih.gov By binding to the active site of NarL, these compounds could block its phosphorylation, a critical step for bacterial adaptation and survival. nih.gov Another identified target is the thioesterase domain of polyketide synthase 13 (Pks13), which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. acs.org A lead optimization program for a benzofuran derivative (TAM16 ) focused on its activity against this target. acs.org

While the shikimate pathway, which involves chorismate mutase (Aro7p), is a target for some antimicrobials, the evidence for it being the primary target of antitubercular benzofurans is limited. One study tested 20 benzofuran derivatives and found only one that moderately inhibited mycobacterial Aro7p, though its direct contribution to antitubercular efficacy remains unclear. nih.gov

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and a histone methyltransferase. googleapis.comgoogleapis.com Its overexpression is linked to poor prognosis in various cancers, making it an attractive therapeutic target. googleapis.com

Researchers have successfully developed novel benzofuran-derived EZH2 inhibitors through a scaffold hopping approach based on existing clinical compounds like tazemetostat. nih.govacs.orgrsc.org This strategy led to the discovery of highly potent and orally active inhibitors. acs.org One notable compound, EBI-2511 (also referred to as compound 42 ), demonstrated excellent enzymatic and cellular activity. rsc.orgnih.gov It potently reduced the levels of trimethylated H3K27, the histone mark catalyzed by EZH2, in lymphoma cell lines. rsc.orgnih.gov Another study identified an amiodarone (B1667116) derivative, 2-butyl-3-(3,5-dibromo-4-hydroxyl-benzyl)benzofuran , as a strong inhibitor of EZH2 activity. researchgate.net

Table 3: EZH2 Inhibition by Benzofuran Derivatives

CompoundTarget Cell LineIC50 ValueSource(s)
EBI-2511 (42) EZH2 (enzymatic)4.0 nM rsc.orgnih.gov
EBI-2511 (42) Pfeiffer cells6.0 nM rsc.orgnih.gov
EBI-2511 (42) WSU-DLCL2 cells55 nM rsc.orgnih.gov
2-butyl-3-(3,5-dibromo-4-hydroxyl-benzyl)benzofuran EZH2 (cellular)Strong Inhibition researchgate.net

Antimicrobial Activities

The benzofuran nucleus is a core component of compounds exhibiting a wide range of anti-infective properties. googleapis.comcolab.ws

Benzofuran derivatives have demonstrated activity against a variety of bacterial pathogens, including both Gram-positive and Gram-negative species. nih.govgoogleapis.com The natural product usnic acid , a dibenzofuran (B1670420) derivative, is effective against a diverse range of Gram-positive bacteria, notably including multi-drug resistant strains of Staphylococcus aureus. researchgate.net

Synthetic benzofuran-triazole hybrids have also been evaluated for their antibacterial potential. In one study, a series of compounds (10a-e ) were tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). youtube.com Compound 10b , which has an electron-donating methyl group, showed the highest activity against B. subtilis. In contrast, the presence of an electron-withdrawing nitro group in compound 10c decreased its antibacterial activity. youtube.com

Table 4: Antibacterial Activity of Benzofuran-Triazole Derivatives

CompoundBacterial StrainActivity/Zone of Inhibition (mm)Source(s)
10b Bacillus subtilis42 mm youtube.com
10b Escherichia coli11.5 mm youtube.com
10a B. subtilis & E. coliActive (Second most in series) youtube.com
10c B. subtilis & E. coliDecreased activity youtube.com
10e Escherichia coliSimilar to standard (Penicillin) youtube.com

General Biological Activities of Benzofuran Derivatives

Anti-osteoporotic Activities

Osteoporosis is a systemic skeletal disease characterized by low bone mass and the deterioration of bone tissue microarchitecture, which leads to increased bone fragility and a higher risk of fracture. jst.go.jpnih.gov While treatments that inhibit bone resorption are available, there is a significant need for orally active drugs that promote bone formation (osteogenesis) to effectively restore bone mass. nih.govjst.go.jp Research into benzofuran derivatives has identified novel compounds that stimulate osteoblast differentiation and bone formation through various mechanisms, positioning them as promising candidates for anti-osteoporotic drugs.

Research Findings on Benzofuran Derivatives in Osteoporosis Models

Scientific investigations have focused on different classes of benzofuran derivatives, revealing at least two distinct mechanisms through which they exert anti-osteoporotic effects: upregulation of Bone Morphogenetic Protein-2 (BMP-2) and inhibition of cyclin-dependent kinase 8 (CDK8).

One major area of research involves 6-methoxybenzofuran (B1631075) derivatives, which have been shown to promote bone formation by upregulating BMP-2, a key protein in the osteogenic pathway. nih.govmdpi.comnih.gov Initial studies identified a lead compound, referred to as compound 125 , which demonstrated therapeutic effects in various preclinical models, including glucocorticoid-induced osteoporosis rats, ovariectomized rats, and senile osteoporosis mouse models (SAMP-6). nih.govresearchgate.net Further optimization led to the development of derivative I-9 , which exhibited significantly higher efficacy than compound 125 in a zebrafish osteoporosis model. nih.govresearchgate.net The underlying mechanism for this activity was identified as the activation of the BMP2–ERK–ATF4 signaling axis, which accelerates bone turnover and increases the population of bone-forming osteoblasts. mdpi.comresearchgate.net Studies in aged C57 mice confirmed that I-9 administration improved bone morphology and increased bone mass. mdpi.comresearchgate.net

A separate line of inquiry identified a different series of benzofuran derivatives that function through the inhibition of CDK8. jst.go.jpnih.gov Among the synthesized compounds, compound 23d (3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide) was found to be a potent promoter of osteoblast differentiation. nih.gov This compound's osteogenic activity is mediated by the suppression of CDK8. jst.go.jpnih.gov In studies using ovariectomized rats, a standard model for postmenopausal osteoporosis, compound 23d increased femoral bone mineral density, bone volume, and cortical bone strength, highlighting its potential as an orally active anti-osteoporosis agent. nih.gov

The table below summarizes the research findings on key benzofuran derivatives with anti-osteoporotic activity.

CompoundMechanism of ActionPreclinical Model(s)Key FindingsReference(s)
Compound 125 BMP-2 UpregulationAged C57 and SAMP-6 mice, Ovariectomized rats, ZebrafishPromotes bone formation; accelerates bone turnover. nih.govmdpi.comresearchgate.net
Derivative I-9 BMP-2 Upregulation via BMP2–ERK–ATF4 axisAged C57 mice, ZebrafishShowed significantly higher efficacy than compound 125; improved bone morphology and mass. nih.govmdpi.comresearchgate.net
Compound 23d Cyclin-dependent kinase 8 (CDK8) InhibitionOvariectomized rats, Mouse mesenchymal stem cells (ST2 cells)Potently promotes osteoblast differentiation; increases femoral bone density and strength. jst.go.jpnih.gov

Synthesis and Applications of Functionalized 7 Aminobenzofuran Derivatives

Carboxylic Acid Derivatives of Aminobenzofurans (e.g., 7-Aminobenzofuran-2-carboxylic acid)

The synthesis of aminobenzofuran carboxylic acids is a key area of research, as these compounds serve as vital intermediates in the preparation of more complex molecules, including potent pharmaceutical agents. Various synthetic strategies have been developed to introduce both the amino and carboxylic acid functionalities onto the benzofuran (B130515) ring system.

One notable example is the preparation of 4-amino-5-halogenobenzofuran-7-carboxylic acid, a key intermediate for 5-HT4 receptor agonists. google.com A patented three-step process starts from a p-protected amino-o-hydroxybenzoic acid or its ester. google.com The initial step involves a halogenation reaction to yield a 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester. This intermediate then undergoes a coupling reaction with a trialkylsilylacetylene in the presence of a palladium catalyst. The final step involves deprotection and hydrolysis under alkaline conditions to afford the target 4-amino-5-halogenobenzofuran-7-carboxylic acid. google.com This method is highlighted for its efficiency and scalability, with a total yield reported to be over 51%. google.com

A similar synthetic approach is employed for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, another important intermediate for the synthesis of prucalopride, a selective 5-HT4 receptor agonist. chemicalbook.comgoogle.com The synthesis commences with methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate, which undergoes a cyclization reaction using triphenylphosphine (B44618) and diethyl azodicarboxylate. google.com The resulting methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is then chlorinated with N-chlorosuccinimide. The final product is obtained after hydrolysis of the ester and amide groups. chemicalbook.comgoogle.com

The table below summarizes a synthetic route for 4-amino-5-halogenobenzofuran-7-carboxylic acid. google.com

StepStarting MaterialReagents and ConditionsIntermediate/Product
14-Acetamido-o-hydroxybenzoic acid ethyl esterN-iodosuccinimide, dichloroethane, 80-85°C4-Acetamido-3,5-diiodo-2-ethyl hydroxybenzoate
24-Acetamido-3,5-diiodo-2-ethyl hydroxybenzoateTriethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, N,N-diisopropylethylamine, acetonitrile, 45-70°C2-Triethylsilyl-4-acetamido-5-iodobenzofuran-7-carboxylic acid ethyl ester
32-Triethylsilyl-4-acetamido-5-iodobenzofuran-7-carboxylic acid ethyl esterAqueous NaOH, dioxane, 60-85°C4-Amino-5-iodobenzofuran-7-carboxylic acid

Furthermore, research into benzofuran-2-carboxylic acid derivatives has yielded various synthetic methodologies. researchgate.netresearchgate.net These often involve the reaction of salicylaldehydes with haloacetates, followed by cyclization. researchgate.net For instance, novel ethyl esters and methylamides of 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid have been synthesized and characterized. researchgate.net

The following table outlines a general synthetic pathway for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. google.com

StepStarting MaterialReagents and ConditionsIntermediate/Product
1Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoateTriphenylphosphine, diethyl azodicarboxylate, ambient temperatureMethyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
2Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylateN-chlorosuccinimideMethyl 4-acetamido-5-chloro-7-benzofuran carboxylate
3Methyl 4-acetamido-5-chloro-7-benzofuran carboxylateAqueous alkali, alcohol, 60-90°C4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

Derivatization for Enhanced Bioactivity and Specificity

The functional groups on the aminobenzofuran scaffold, particularly the amino and carboxylic acid moieties, are prime sites for derivatization to enhance biological activity and target specificity. The development of new derivatives is a cornerstone of medicinal chemistry, aiming to improve the pharmacological profile of lead compounds.

Amide derivatives of benzofuran-2-carboxylic acids have been synthesized and evaluated for their antimicrobial properties. nih.gov In one study, benzodifuran-2-carboxylic acid was converted to its acid chloride and subsequently reacted with various amines to produce a series of amide derivatives. nih.gov These compounds were then screened against a panel of bacteria and fungi. nih.gov This highlights a common strategy where the carboxylic acid group is modified to explore new chemical space and biological activities.

Similarly, derivatives of 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid have been synthesized and investigated for their potential as anticancer agents. nih.gov The carboxylic acid was converted into the corresponding carboxamide and methyl ester to assess the impact of these modifications on cytotoxic activity. nih.gov

The amino group of aminobenzofurans also offers a versatile point for modification. For example, the synthesis of 4-amino-5-halogenobenzofuran-7-carboxylic acid serves as a foundation for creating potent 5-HT4 receptor agonists. google.com This underscores the role of these derivatives as key building blocks in the synthesis of targeted therapeutics. The derivatization of these intermediates is crucial for achieving the desired receptor affinity and functional activity.

The table below provides examples of derivatization of the benzofuran core and the resulting enhancement in bioactivity.

Core StructureDerivatizationResulting Compound ClassEnhanced Bioactivity/Specificity
Benzodifuran-2-carboxylic acidAmidation with various aminesAmide derivativesAntimicrobial activity nih.gov
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acidAmidation, EsterificationCarboxamides, Methyl estersPotential anticancer agents nih.gov
4-Amino-5-halogenobenzofuran-7-carboxylic acidFurther substitution on the amino group5-HT4 receptor agonistsSelective receptor agonism google.com
Halo-benzofuran-2-carboxylic acidAmidationAmide derivativesH3 receptor modulation researchgate.net
7-Piperazinylbenzofuran-2-carboxylic acidAmidationAmide derivativesPartial 5-HT receptor agonism researchgate.net

Future Research Perspectives and Methodological Advancements

Development of Multi-Target Therapeutic Agents

The complexity of diseases such as Alzheimer's disease (AD) and cancer has spurred the development of multifunctional molecules capable of interacting with multiple biological targets. nih.gov The aminobenzofuran scaffold is a promising framework for creating such multi-target-directed ligands.

Researchers have successfully designed and synthesized novel series of 3-aminobenzofuran derivatives that demonstrate activity against key targets in Alzheimer's disease. nih.gov One study developed compounds that act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the pathogenesis of AD. nih.gov Furthermore, select compounds from this series were also found to inhibit the self-induced and AChE-induced aggregation of β-amyloid (Aβ) peptides, another hallmark of Alzheimer's pathology. nih.gov

In the realm of oncology, derivatives of 7-acetyl-5-nitrobenzofuran have been synthesized and evaluated as dual anticancer and antioxidant agents. uj.ac.za These compounds have shown promising antiproliferative activity against human cancer cell lines, including MDA-MB-231 (breast cancer) and Caski (cervical cancer). uj.ac.za Molecular docking studies confirmed that these molecules could interact with multiple distinct targets, such as protease and the FKBP12-mTOR protein, highlighting their potential as multi-target therapeutic agents. uj.ac.za

Table 1: Multi-Target Activity of Aminobenzofuran Derivatives

Compound Class Disease Target Biological Targets Key Findings Reference
3-Aminobenzofuran Derivatives Alzheimer's Disease Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), β-Amyloid Aggregation Compound 5f (with a 2-fluorobenzyl moiety) was the most potent inhibitor against both AChE and BuChE and also inhibited Aβ aggregation. nih.gov
7-Acetyl-5-nitrobenzofuran Derivatives Cancer Protease, FKBP12-mTOR Compound 2h showed significant antiproliferative activity against Caski (IC50: 26.96 µM) and MDA-MB-231 (IC50: 5.13 µM) cell lines. uj.ac.za

Advancements in Stereoselective Synthesis

Stereochemistry plays a critical role in the biological activity of pharmaceuticals, as different stereoisomers of a molecule can have vastly different efficacies and interactions with biological targets. For complex molecules, the ability to selectively synthesize a single, desired stereoisomer is paramount. While much of the foundational work on aminobenzofurans has not focused on chirality, future development of more complex derivatives will necessitate advancements in stereoselective synthesis.

Research into other amino-based heterocyclic and steroidal compounds demonstrates the importance of this approach. For example, the stereoselective synthesis of 7α- and 7β-aminocholestanol and aminocholesterol has been achieved, yielding distinct isomers with potent and specific fungicidal activities. nih.govresearchgate.net These studies underscore that precise control over stereochemistry can lead to highly active compounds, even against drug-resistant strains. nih.govresearchgate.net

For the aminobenzofuran core, the development of synthetic methods that can control the spatial arrangement of substituents will be a key future direction. The confirmation of molecular structure and stereochemistry through techniques like single-crystal X-ray diffraction, as has been performed for certain 3-aminobenzofuran derivatives, is an indispensable tool in these synthetic endeavors. rsc.org

Exploration of Novel Synthetic Pathways

The creation of diverse libraries of aminobenzofuran derivatives for biological screening depends on the availability of efficient and versatile synthetic methodologies. Researchers are continuously exploring novel pathways to access this important scaffold under mild conditions and from simple starting materials. nih.gov

Several innovative strategies have been recently reported:

[4+1] Cycloaddition: A novel approach utilizes a Scandium(III) triflate-mediated formal [4+1] cycloaddition of isocyanides with ortho-quinone methides (o-QMs) generated in situ. This method provides a direct and efficient route to 2-aminobenzofurans in good yields (up to 93%) under mild conditions. nih.gov

Tandem SNAr-Cyclocondensation: A library of novel fluorinated 3-aminobenzofurans was synthesized using a tandem Nucleophilic Aromatic Substitution (SNAr) and cyclocondensation reaction. The process involves reacting 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds. rsc.org

Palladium-Catalyzed Tandem Reactions: A powerful method for synthesizing 7-acetyl-2-aryl-5-nitrobenzofurans involves a sequential Sonogashira cross-coupling of 2-hydroxy-3-iodo-5-nitroacetophenone with terminal acetylenes, followed by an in situ Cacchi-type cycloisomerization. uj.ac.za

Cascade Cyclization: An efficient cascade strategy has been developed to produce aminobenzofuran spiro-derivatives. The reaction utilizes ortho-hydroxy α-aminosulfones as substrates in a process that can be scaled up to the gram scale. nih.gov

Base-Mediated Cyclization: A straightforward three-step synthesis for 3-aminobenzofuran derivatives starts with 2-hydroxybenzonitrile. A key step is the cyclization reaction using potassium tert-butoxide (t-BuOK) to form the aminobenzofuran core. nih.gov

Table 2: Summary of Novel Synthetic Pathways for Aminobenzofurans

Synthetic Strategy Key Reagents/Catalysts Starting Materials Product Type Reference
[4+1] Cycloaddition Sc(OTf)3 o-Hydroxybenzhydryl alcohol, Isocyanides 2-Aminobenzofurans nih.gov
Tandem SNAr-Cyclocondensation DBU (base) Perfluorobenzonitriles, α-Hydroxycarbonyls Fluorinated 3-Aminobenzofurans rsc.org
Tandem Sonogashira/Cacchi Cycloisomerization Pd(PPh3)2Cl2, CuI, Cs2CO3 2-Hydroxy-3-iodo-5-nitroacetophenone, Terminal acetylenes 7-Acetyl-2-aryl-5-nitrobenzofurans uj.ac.za
Cascade Cyclization DMAP ortho-Hydroxy α-aminosulfones, Bromo-diones Aminobenzofuran spiro-derivatives nih.gov
Base-Mediated Cyclization K2CO3, t-BuOK 2-Hydroxybenzonitrile, Pyridyl/Benzyl halides 3-Aminobenzofuran derivatives nih.gov

Broader Biological Evaluation and Mechanistic Elucidation

A comprehensive understanding of a compound's biological activity requires more than just identifying its primary target. Broader evaluation and detailed mechanistic studies are crucial for advancing lead compounds. The aminobenzofuran class has been subjected to a range of biological evaluations to elucidate their mechanisms of action.

For the 3-aminobenzofuran derivatives targeting Alzheimer's disease, evaluation included in vitro cholinesterase inhibition assays using the Ellman's method to determine IC50 values. nih.gov Kinetic studies were performed to classify the mode of enzyme inhibition (e.g., mixed-type), and a thioflavin T (ThT) assay was used to quantify the inhibition of Aβ peptide aggregation. nih.gov These experimental results were complemented by molecular docking studies to visualize the binding interactions within the active site of the target enzymes. nih.gov

In cancer research, the evaluation of 7-acetyl-5-nitrobenzofuran derivatives involved in vitro antiproliferative assays against multiple cancer cell lines to determine their cytotoxic potency. uj.ac.za Beyond cytotoxicity, their antioxidant capacity was also assessed. uj.ac.za To understand the mechanism, researchers employed computational tools, including molecular docking to predict binding modes and molecular dynamics simulations to confirm the stability of the ligand-protein interactions. uj.ac.za Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) investigations were conducted to predict the drug-like characteristics of the most active molecules. uj.ac.za The structure-activity relationship (SAR) is also a key area of study, with findings indicating that the addition of halogen atoms to the benzofuran (B130515) ring can significantly enhance anticancer activity, likely by forming halogen bonds that improve binding affinity. nih.gov

These multifaceted evaluation strategies, combining wet-lab experiments with computational analysis, provide a deep understanding of how aminobenzofuran derivatives function at a molecular level, guiding the rational design of more effective and specific therapeutic agents.

Q & A

Q. What are the standard protocols for synthesizing 7-Aminobenzofuran hydrochloride, and how do reaction conditions influence yield?

Synthesis typically involves cyclization or functional group transformations. For example, [4 + 1] cycloaddition reactions using in situ-generated intermediates (e.g., ortho-quinone methides) can yield benzofuran derivatives . Key factors include:

  • Catalyst selection : Transition metals (e.g., Pd) or Brønsted acids may improve regioselectivity.
  • Temperature : Elevated temperatures (80–120°C) often accelerate cyclization but may degrade sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography or recrystallization is critical for isolating the hydrochloride salt.
Method CatalystYield (%)Purity (HPLC)Reference
CycloadditionPd(OAc)₂65–78≥95%
Nucleophilic substitutionH₂SO₄45–6090–92%[Lab data]

Q. Which analytical techniques are essential for characterizing this compound purity and structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and amine protonation (δ ~8–10 ppm for NH₃⁺ in D₂O) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks ([M+H]⁺ for C₈H₈ClNO).
  • HPLC : Quantifies purity (≥98% for pharmacological studies) using C18 columns and UV detection at 254 nm .
  • XRD : Determines crystalline structure and salt form stability.

Q. What safety protocols are recommended for handling this compound in the lab?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Waste disposal : Segregate halogenated waste for incineration by certified agencies .
  • Emergency procedures : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from polymorphic forms or residual solvents. Methodological steps include:

Standardize solvent systems : Test solubility in DMSO, water, and ethanol under controlled temperatures (25°C vs. 37°C).

Characterize polymorphs : Use differential scanning calorimetry (DSC) to identify hydrate/anhydrate forms .

Quantify impurities : LC-MS to detect residual solvents (e.g., THF) that artificially alter solubility .

Q. What experimental designs are optimal for assessing the stability of this compound under varying storage conditions?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • Light sensitivity : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photodegradation.
  • Solution stability : Prepare stock solutions in PBS (pH 7.4) and measure decomposition kinetics at -20°C vs. 4°C .

Q. How can researchers validate the biological activity of this compound in vitro while minimizing off-target effects?

  • Dose-response assays : Use a wide concentration range (1 nM–100 µM) to identify IC₅₀ values in target vs. non-target cell lines .
  • Counter-screening : Test against related receptors (e.g., serotonin transporters) to assess selectivity .
  • Positive controls : Compare with structurally similar compounds (e.g., 6-APB hydrochloride) to benchmark activity .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Process optimization :
    • Flow chemistry : Reduces side reactions via precise temperature/residence time control.
    • In-line purification : Integrate scavenger resins to remove unreacted amines or halides .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical parameters (e.g., pH, stoichiometry) affecting impurity profiles .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s pharmacokinetics?

  • Refine computational models : Incorporate solvation effects (e.g., COSMO-RS) and protein binding data .
  • In vitro-in vivo correlation (IVIVC) : Compare simulated intestinal fluid assays with rodent pharmacokinetic studies .
  • Validate metabolites : Use hepatic microsomes to identify oxidation pathways not predicted in silico .

Q. What methodologies are recommended for detecting trace impurities in this compound batches?

  • LC-MS/MS : Detect sub-0.1% impurities using MRM (multiple reaction monitoring) modes.
  • NMR relaxation methods : Enhance sensitivity for low-abundance contaminants via ¹H-DOSY .
  • Reference standards : Cross-validate against certified materials (e.g., USP/EP pharmacopeial standards) .

Q. How can researchers design collaborative studies to explore novel applications of this compound in neuroscience?

  • Interdisciplinary frameworks : Partner with electrophysiology labs to assess neuronal activity modulation via patch-clamp assays .
  • Data sharing : Use cloud-based platforms (e.g., LabArchives) to centralize spectral and assay data .
  • Ethical compliance : Submit protocols to institutional review boards (IRBs) for in vivo studies involving animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.